molecular formula C10H10N2O B2403941 5-Acetyl-2,6-dimethylnicotinonitrile CAS No. 24234-56-8

5-Acetyl-2,6-dimethylnicotinonitrile

Cat. No.: B2403941
CAS No.: 24234-56-8
M. Wt: 174.203
InChI Key: ABAJJIVQPQJWNO-UHFFFAOYSA-N
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Description

5-Acetyl-2,6-dimethylnicotinonitrile is a chemical compound with the molecular formula C10H10N2O It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid This compound is characterized by the presence of an acetyl group at the 5-position and two methyl groups at the 2- and 6-positions on the pyridine ring, along with a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2,6-dimethylnicotinonitrile typically involves the condensation of appropriate aldehydes with acetophenones in the presence of a base such as sodium hydroxide. The resulting chalcones are then subjected to cyclization with ammonium acetate under reflux conditions in ethanol to yield the desired nicotinonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2,6-dimethylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The acetyl and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted nicotinonitrile derivatives depending on the reagents used.

Scientific Research Applications

5-Acetyl-2,6-dimethylnicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Acetyl-2,6-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-2-chloro-6-methylnicotinonitrile
  • 2-Chloro-5-methylnicotinonitrile
  • 6-Chloro-2,4-dimethylnicotinonitrile
  • 2-Mercapto-4,6-dimethylnicotinonitrile

Uniqueness

5-Acetyl-2,6-dimethylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both acetyl and nitrile groups makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5-acetyl-2,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-9(5-11)4-10(8(3)13)7(2)12-6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAJJIVQPQJWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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